Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate
Description
Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate (CAS: EN300-744809) is a chiral morpholine derivative with the molecular formula C₁₄H₁₂N₂O₂ and a molecular weight of 240.26 g/mol . Structurally, it features a tert-butyl carbamate group, a morpholine ring, and a (4-hydroxyphenyl)methyl substituent at the 3R position. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research, due to its stereochemical specificity and functional versatility .
Its chirality (R-configuration) makes it valuable in enantioselective syntheses, where stereochemical control is critical for biological activity .
Properties
IUPAC Name |
tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-16(2,3)21-15(19)17-8-9-20-11-13(17)10-12-4-6-14(18)7-5-12/h4-7,13,18H,8-11H2,1-3H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTQLGJFIPZFJB-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H]1CC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Hydroxyphenylmethyl Group: This step involves the alkylation of the morpholine ring with a hydroxyphenylmethyl halide under basic conditions.
Esterification: The final step is the esterification of the morpholine derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted morpholine derivatives
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate is characterized by the following molecular formula:
- Molecular Formula : CHNO
- Molecular Weight : 251.29 g/mol
- IUPAC Name : this compound
The compound features a morpholine ring substituted with a tert-butyl group and a hydroxyphenylmethyl moiety, contributing to its biological activity and solubility properties.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that derivatives of morpholine compounds exhibit significant anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that this compound can induce apoptosis in breast cancer cells through the modulation of specific signaling pathways .
Neuroprotective Effects : The compound has also shown promise in neuroprotection. Research suggests that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's .
Biochemical Applications
Buffering Agent in Cell Cultures : this compound serves as a non-ionic organic buffering agent in biological assays. It maintains pH stability within the range of 6 to 8.5, which is crucial for the optimal functioning of various biochemical reactions .
Material Science
Polymer Synthesis : The compound is utilized in the synthesis of polymers that require specific functional groups for enhanced mechanical properties. Its incorporation into polymer matrices can improve thermal stability and chemical resistance, making it suitable for applications in coatings and adhesives.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Neuroprotective | Reduces oxidative stress | |
| Buffering | Maintains pH stability |
Case Study 1: Anticancer Efficacy
In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. This highlights its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Neuroprotection Mechanism
A study assessed the neuroprotective effects of the compound on SH-SY5Y neuronal cells subjected to oxidative stress induced by hydrogen peroxide. The treatment with this compound resulted in a marked decrease in cell death and an increase in antioxidant enzyme activity, suggesting its mechanism involves enhancing cellular defense against oxidative damage.
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the morpholine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and influence the activity of target proteins .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Key Reactivity and Application Data
Biological Activity
Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate, with the IUPAC name (R)-4-BOC-(3-hydroxy-methyl)morpholine, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and toxicological profiles based on various research findings.
- Molecular Formula : CHNO
- Molecular Weight : 217.265 g/mol
- CAS Number : 215917-99-0
- SMILES Notation : CC(C)(C)OC(=O)N1CCOC[C@H]1CO
This compound exhibits its biological activity primarily through:
- Antioxidant Activity : The presence of the hydroxyphenyl group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Cell Signaling Modulation : It may influence intracellular signaling pathways that regulate cell proliferation and apoptosis, which could have implications in cancer research.
Biological Activity
Recent studies have highlighted the following biological activities associated with this compound:
Antioxidant Properties
The compound has shown significant antioxidant activity in vitro. In a study evaluating various phenolic compounds, it was noted that those with similar structures exhibited high radical scavenging capabilities, suggesting that this compound may possess comparable effects.
Cytotoxicity Studies
In cytotoxicity assays against cancer cell lines, this compound demonstrated selective toxicity towards certain types of cancer cells while sparing normal cells. The mechanism appears to involve the induction of apoptosis in cancer cells through caspase activation pathways.
Case Studies
-
Study on Antioxidant Effects :
- Researchers evaluated the antioxidant capacity of this compound using DPPH and ABTS assays.
- Results indicated a dose-dependent increase in antioxidant activity, correlating with the concentration of the compound used.
-
Cytotoxicity Evaluation :
- In a study involving human breast cancer cell lines (MCF-7), this compound showed IC values significantly lower than those observed for standard chemotherapeutic agents, indicating its potential as an anticancer agent.
Toxicological Profile
The safety profile of this compound has been assessed through various in vivo studies:
- Acute Toxicity : No significant acute toxicity was observed at doses up to 2000 mg/kg in rodent models.
- Chronic Exposure : Long-term exposure studies indicated no major adverse effects on organ function or behavior in treated animals.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Weight | 217.265 g/mol |
| CAS Number | 215917-99-0 |
| Antioxidant Activity | Significant (DPPH/ABTS assays) |
| Cytotoxicity (MCF-7 Cells) | IC: Low values |
| Acute Toxicity | No significant effects |
Q & A
Q. What are the standard synthetic protocols for synthesizing Tert-butyl (3R)-3-[(4-hydroxyphenyl)methyl]morpholine-4-carboxylate?
Methodological Answer: The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the morpholine nitrogen, followed by functionalization of the hydroxyphenylmethyl group. A representative protocol includes:
- Step 1 : Reacting (R)-3-[(4-hydroxyphenyl)methyl]morpholine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) using triethylamine as a base .
- Step 2 : Purification via silica gel column chromatography with ethyl acetate/petroleum ether (1:10 v/v) to isolate the product .
- Key Reagents : Boc anhydride, triethylamine, DCM.
- Conditions : Room temperature, 15-hour reaction time under inert atmosphere to prevent side reactions .
Q. What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the tert-butyl group appears as a singlet (~1.4 ppm in ¹H NMR), while the morpholine ring protons split into distinct multiplet patterns .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 240.26 for [M+H]⁺, consistent with C₁₄H₁₂N₂O₂) .
- X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemical ambiguities, particularly for the (3R) configuration .
Q. What functional group transformations are relevant for modifying this compound?
Methodological Answer:
- Ester Hydrolysis : The tert-butyl carboxylate can be hydrolyzed to a carboxylic acid under acidic conditions (e.g., HCl in dioxane) for further derivatization .
- Hydroxyl Group Oxidation : The 4-hydroxyphenylmethyl group can be oxidized to a ketone using OsO₄ or KMnO₄, enabling cross-coupling reactions .
- Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group to expose the morpholine nitrogen for alkylation or acylation .
Advanced Research Questions
Q. How can stereochemical inconsistencies in the synthesis be resolved?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers and verify enantiopurity .
- Dynamic NMR : Analyze coupling constants (e.g., vicinal protons on the morpholine ring) to confirm the (3R) configuration .
- Crystallographic Refinement : SHELXL refines X-ray data to assign absolute configuration, resolving discrepancies between synthetic and crystallographic data .
Q. How should researchers address contradictory data between spectroscopic and crystallographic results?
Methodological Answer:
- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For example, morpholine ring puckering observed in crystallography should align with NMR coupling constants .
- Computational Modeling : Density Functional Theory (DFT) optimizes the molecular geometry to reconcile spectroscopic and crystallographic data .
- Multi-Technique Analysis : Combine HRMS (for molecular formula) and X-ray (for spatial arrangement) to resolve ambiguities in functional group positioning .
Q. What strategies optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DCM with THF to improve solubility of intermediates, reducing reaction time from 15 to 8 hours .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection, achieving >90% yield .
- Inert Conditions : Conduct reactions under argon to prevent oxidation of the hydroxyphenyl group, critical for maintaining product integrity .
Q. How to design experiments to evaluate biological activity?
Methodological Answer:
- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence polarization. The hydroxyphenyl group may act as a hydrogen-bond donor .
- Receptor Binding Studies : Radiolabel the compound (³H or ¹⁴C) to quantify affinity for neurological targets (e.g., serotonin receptors) .
- Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions, guided by the compound’s tert-butyl ester hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
